molecular formula C20H19ClN2O2 B11314594 N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide

N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide

Cat. No.: B11314594
M. Wt: 354.8 g/mol
InChI Key: DDVFQQGTCJEIKI-UHFFFAOYSA-N
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Description

N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a butoxy group attached to the quinoline ring and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide typically involves the following steps:

    Formation of 8-butoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the chlorobenzamide group: The 8-butoxyquinoline is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The chlorobenzamide group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the quinoline moiety.

    Medicine: Investigated for its potential antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide depends on its specific application. For instance:

    Antimicrobial activity: It may inhibit the growth of microorganisms by interfering with their DNA synthesis or cell wall formation.

    Anticancer activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-butoxyquinolin-5-yl)-glycine
  • 1-(8-Butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea

Uniqueness

N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide is unique due to the presence of both the butoxyquinoline and chlorobenzamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H19ClN2O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-(8-butoxyquinolin-5-yl)-4-chlorobenzamide

InChI

InChI=1S/C20H19ClN2O2/c1-2-3-13-25-18-11-10-17(16-5-4-12-22-19(16)18)23-20(24)14-6-8-15(21)9-7-14/h4-12H,2-3,13H2,1H3,(H,23,24)

InChI Key

DDVFQQGTCJEIKI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)Cl)C=CC=N2

Origin of Product

United States

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